molecular formula C26H27ClN2O B14241164 Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- CAS No. 627508-41-2

Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-

Cat. No.: B14241164
CAS No.: 627508-41-2
M. Wt: 419.0 g/mol
InChI Key: YVUPKIJSRIJKKQ-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorine and two imino groups attached to trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine groups: This step involves the reaction of 2,4,6-trimethylaniline with formaldehyde under acidic conditions to form the imine intermediates.

    Chlorination: The phenol group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The imine intermediates are then coupled with the chlorinated phenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-chloro-2,6-bis(chloromethyl)phenol
  • 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Uniqueness

Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]- is unique due to its dual imine groups and the presence of trimethylphenyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for forming stable metal complexes and exploring novel biological activities.

Properties

CAS No.

627508-41-2

Molecular Formula

C26H27ClN2O

Molecular Weight

419.0 g/mol

IUPAC Name

4-chloro-2,6-bis[(2,4,6-trimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C26H27ClN2O/c1-15-7-17(3)24(18(4)8-15)28-13-21-11-23(27)12-22(26(21)30)14-29-25-19(5)9-16(2)10-20(25)6/h7-14,30H,1-6H3

InChI Key

YVUPKIJSRIJKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC(=CC(=C2O)C=NC3=C(C=C(C=C3C)C)C)Cl)C

Origin of Product

United States

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